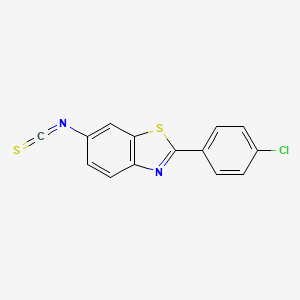
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is a synthetic oligopeptide comprising several amino acid residues joined in sequence. This compound is known for its role in stimulating the synthesis and secretion of pituitary gonadotropins, such as luteinizing hormone and follicle-stimulating hormone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to dityrosine formation, while substitution can yield peptide analogs with modified biological activity.
科学的研究の応用
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Explored for potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The compound exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the synthesis and secretion of hormones. The molecular targets include gonadotropin-releasing hormone (GnRH) receptors, which play a crucial role in regulating reproductive functions .
類似化合物との比較
Similar Compounds
Gonadorelin: A synthetic oligopeptide with a similar sequence, used to stimulate the release of gonadotropins.
Triptorelin: Another GnRH agonist with a slightly different sequence, used in the treatment of hormone-sensitive cancers.
Uniqueness
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is unique due to its specific sequence and the presence of the N-acetyl group, which can influence its stability and biological activity. This compound’s ability to stimulate hormone release makes it valuable for both research and therapeutic applications.
特性
CAS番号 |
52608-59-0 |
|---|---|
分子式 |
C32H50N10O8 |
分子量 |
702.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H50N10O8/c1-18(2)14-23(40-27(46)17-38-28(47)24(39-19(3)43)15-20-8-10-21(44)11-9-20)29(48)41-22(6-4-12-36-32(34)35)31(50)42-13-5-7-25(42)30(49)37-16-26(33)45/h8-11,18,22-25,44H,4-7,12-17H2,1-3H3,(H2,33,45)(H,37,49)(H,38,47)(H,39,43)(H,40,46)(H,41,48)(H4,34,35,36)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
VCWMBINVDTXREX-QORCZRPOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
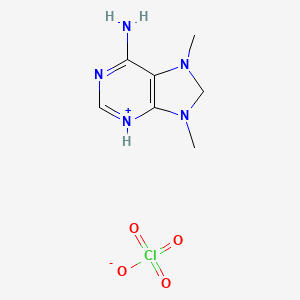
methanone](/img/structure/B14656768.png)

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
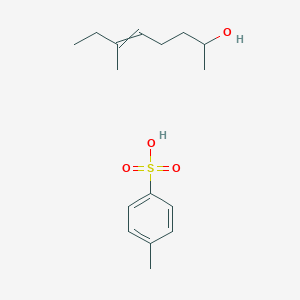

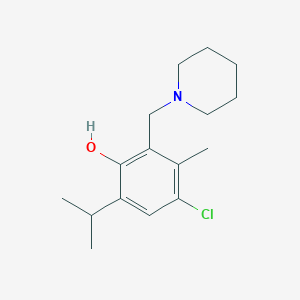
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
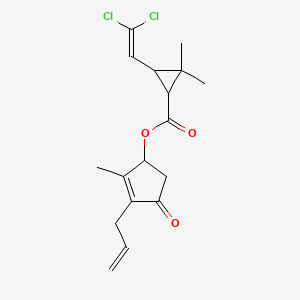

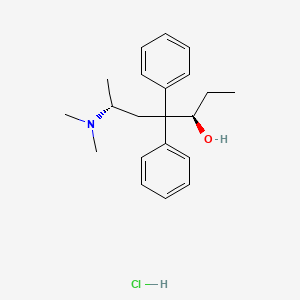
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
